molecular formula C19H19NO3S B2932008 Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797737-36-0

Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2932008
CAS No.: 1797737-36-0
M. Wt: 341.43
InChI Key: POGVLEGOQXHSKC-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of benzo[d][1,3]dioxole with phenyl-1,4-thiazepan-4-ylmethanone under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets quality standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols.

Scientific Research Applications

Chemistry: In chemistry, Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. Studies have explored its interactions with various biological targets, including enzymes and receptors.

Medicine: The compound has been investigated for its medicinal properties, particularly in the context of cancer research. Its ability to interact with specific cellular pathways makes it a candidate for developing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzo[d][1,3]dioxol-5-ylmethanone

  • 7-Phenyl-1,4-thiazepan-4-ylmethanone

  • Benzo[d][1,3]dioxol-5-yl(phenyl)methanone

Uniqueness: Benzo[d][1,3]dioxol-5-yl(7-phenyl-1,4-thiazepan-4-yl)methanone stands out due to its unique combination of functional groups and structural features. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-19(15-6-7-16-17(12-15)23-13-22-16)20-9-8-18(24-11-10-20)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGVLEGOQXHSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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